molecular formula C15H12Cl2O2 B12036564 2,4-Dichlorobenzyl 2-methylbenzoate CAS No. 618069-91-3

2,4-Dichlorobenzyl 2-methylbenzoate

Cat. No.: B12036564
CAS No.: 618069-91-3
M. Wt: 295.2 g/mol
InChI Key: FTOBUUOYAMMTAL-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzyl 2-methylbenzoate is an organic compound with the molecular formula C15H12Cl2O2 It is a derivative of benzoic acid and is characterized by the presence of two chlorine atoms attached to the benzyl group and a methyl group attached to the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichlorobenzyl 2-methylbenzoate can be achieved through esterification reactions. One common method involves the reaction of 2,4-dichlorobenzyl alcohol with 2-methylbenzoic acid in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorobenzyl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,4-dichlorobenzoic acid or 2-methylbenzoic acid.

    Reduction: Formation of 2,4-dichlorobenzyl alcohol.

    Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2,4-Dichlorobenzyl 2-methylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activities, making it useful in the development of pharmaceuticals.

    Medicine: It can be explored for its antimicrobial properties, particularly in formulations for treating infections.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichlorobenzyl 2-methylbenzoate involves its interaction with biological molecules. The ester group can undergo hydrolysis to release 2,4-dichlorobenzyl alcohol and 2-methylbenzoic acid, both of which may exhibit biological activity. The chlorine atoms on the benzyl group can enhance the compound’s ability to interact with microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorobenzyl alcohol
  • 2,4-Dichlorobenzoic acid
  • 2-Methylbenzoic acid

Uniqueness

2,4-Dichlorobenzyl 2-methylbenzoate is unique due to the combination of its structural features, which include both the dichlorobenzyl and methylbenzoate moieties. This combination imparts distinct chemical and biological properties that are not observed in the individual components or other similar compounds.

Properties

CAS No.

618069-91-3

Molecular Formula

C15H12Cl2O2

Molecular Weight

295.2 g/mol

IUPAC Name

(2,4-dichlorophenyl)methyl 2-methylbenzoate

InChI

InChI=1S/C15H12Cl2O2/c1-10-4-2-3-5-13(10)15(18)19-9-11-6-7-12(16)8-14(11)17/h2-8H,9H2,1H3

InChI Key

FTOBUUOYAMMTAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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